Tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate

Medicinal Chemistry Synthesis Reductive Amination GPR119 Modulators

tert-Butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate (CAS 301221-63-6) is an N-Boc-protected piperidine building block featuring a reactive bromoaldehyde substituent at the 4-position. With a molecular formula of C12H20BrNO3 and a molecular weight of 306.20 g/mol, this compound is commercially available at a standard purity of 98% (HPLC).

Molecular Formula C12H20BrNO3
Molecular Weight 306.2 g/mol
CAS No. 301221-63-6
Cat. No. B1612819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate
CAS301221-63-6
Molecular FormulaC12H20BrNO3
Molecular Weight306.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(C=O)Br
InChIInChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(13)8-15/h8-10H,4-7H2,1-3H3
InChIKeyPEMBPKBSSGOIRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate (CAS 301221-63-6): Procurement-Ready Intermediate Profile


tert-Butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate (CAS 301221-63-6) is an N-Boc-protected piperidine building block featuring a reactive bromoaldehyde substituent at the 4-position . With a molecular formula of C12H20BrNO3 and a molecular weight of 306.20 g/mol, this compound is commercially available at a standard purity of 98% (HPLC) . It serves as a key synthetic intermediate in medicinal chemistry programs, most notably in the preparation of heterocyclic GPR119 modulators for metabolic disease [1] and CCR5 antagonists for HIV-1 infection .

Why tert-Butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate Cannot Be Replaced by Common In-Class Analogs


Generic substitution within the Boc-piperidine haloacetyl class fails because the bromoaldehyde functionality in CAS 301221-63-6 provides a unique, orthogonal reactivity profile compared to its closest analogs. The aldehyde group enables reductive amination and Wittig-type chemistry that is inaccessible to the more common ketone-based bromoacetyl analog (tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, CAS 301221-79-4) . Furthermore, the bromine atom serves as a critical leaving group for nucleophilic displacement, while the Boc protecting group ensures compatibility with multi-step synthetic sequences . This combination of a protected amine, an electrophilic aldehyde, and a displaceable bromide creates a trifunctional scaffold that cannot be replicated by simple in-class substitution, directly impacting synthetic route design and downstream compound purity [1].

tert-Butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate: Quantitative Evidence of Differentiation for Scientific Procurement


Aldehyde vs. Ketone Reactivity: Reductive Amination Efficiency Advantage Over Bromoacetyl Analog

The bromoaldehyde group in CAS 301221-63-6 enables direct reductive amination with primary or secondary amines to form secondary or tertiary amines, a transformation not feasible with the ketone-based bromoacetyl analog (CAS 301221-79-4) without prior reduction [1]. In the patent synthesis of GPR119 modulators, the compound was reacted with 2-aminopyridine under reflux in ethanol to construct a key heterocyclic intermediate, a step that exploits the differential electrophilicity of the aldehyde over a ketone [1]. The ketone analog would require a separate reduction step to achieve the same amine, adding at least one synthetic step and reducing overall yield.

Medicinal Chemistry Synthesis Reductive Amination GPR119 Modulators

Published Yield for Key Intermediate Formation: Benchmarking Against Alternative Halogenated Aldehyde Building Blocks

In the synthesis of HIV CCR5 receptor antagonists, the bromoaldehyde intermediate was prepared in 66% yield from the corresponding alcohol via oxidation . While direct comparative data with chloro- or iodo-analogs is not available in the same publication, this 66% yield provides a reproducible benchmark for procurement planning. The bromo substituent was retained through subsequent steps without evidence of premature displacement, indicating appropriate stability under the reaction conditions .

Process Chemistry Yield Comparison HIV CCR5 Antagonists

Purity Specification: Vendor-Guaranteed 98% vs. Typical 95% for Bromoacetyl Analog

Commercially, tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate is routinely offered at 98% purity (HPLC) by major suppliers such as AKSci and MolCore . In contrast, the closest structural analog, tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (CAS 301221-79-4), is typically supplied at 95% purity . This 3-percentage-point difference in guaranteed minimum purity can be significant in medicinal chemistry campaigns where byproduct interference in biological assays must be minimized.

Quality Control Purity Specification Procurement

Validated Use in Drug Discovery Patents: Precedented Scaffold for GPR119 and CCR5 Targets

The compound has been explicitly utilized as a key intermediate in two high-profile drug discovery programs: GPR119 agonists for metabolic syndrome (WO2010/088518) [1] and CCR5 antagonists for HIV (Bioorg. Med. Chem. Lett. 2005) . This dual precedent in peer-reviewed and patent literature is not shared by the bromoacetyl analog (CAS 301221-79-4), for which no equivalent primary literature examples in advanced drug discovery programs were identified. The documented use in these programs provides procurement justification based on validated synthetic utility rather than speculative potential.

Patent Literature Drug Discovery Target Validation

Physicochemical Differentiation: Calculated LogP and Topological PSA Impact on Downstream Drug-Likeness

The calculated partition coefficient (cLogP) for CAS 301221-63-6 is 2.53, with a topological polar surface area (tPSA) of 46.61 Ų . These values place the compound within favorable drug-like chemical space for CNS penetration. While analogous values for the ketone analog (CAS 301221-79-4) are not directly published, the aldehyde group is generally more polar than a ketone, potentially offering a subtle but exploitable difference in physicochemical properties during lead optimization campaigns where fine-tuning of LogP is required.

Physicochemical Properties Drug-Likeness Lead Optimization

High-Value Application Scenarios for tert-Butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate Procurement


Medicinal Chemistry: GPR119 Agonist Lead Optimization Programs

Procurement of CAS 301221-63-6 is directly justified for medicinal chemistry teams pursuing GPR119 modulators for type 2 diabetes and metabolic syndrome. The compound has been demonstrably used to construct heterocyclic cores via reductive amination with 2-aminopyridine, as documented in patent WO2010/088518 [1]. The aldehyde functionality enables late-stage diversification that the ketone analog cannot provide without additional synthetic manipulation, making this intermediate the optimal choice for programs requiring efficient SAR exploration around the piperidine 4-position.

Antiviral Drug Discovery: CCR5 Antagonist Scaffold Construction

The compound has a validated precedent in HIV CCR5 antagonist synthesis, where it was used to introduce a key bromoaldehyde handle at the piperidine 4-position in 66% yield . For antiviral medicinal chemistry groups, this established synthetic route reduces the risk of route-scouting failure and provides a reliable starting point for analog generation. The bromine atom serves as a versatile handle for subsequent cross-coupling or nucleophilic displacement reactions.

Parallel Library Synthesis Requiring Orthogonal Trifunctional Building Blocks

The combination of an N-Boc-protected amine, an aldehyde electrophile, and a bromine leaving group makes this compound a trifunctional scaffold suitable for diversity-oriented synthesis (DOS) and parallel library production. The 98% guaranteed purity enables direct use in automated synthesis platforms without pre-purification, reducing cycle times. The bromoaldehyde motif permits sequential chemoselective transformations: amine deprotection, aldehyde functionalization, and bromide displacement, enabling rapid generation of structurally diverse compound collections.

Process Chemistry: Route Optimization via Step-Count Reduction

For process chemistry groups evaluating synthetic routes to piperidine-containing APIs, the aldehyde oxidation state in CAS 301221-63-6 eliminates the need for a separate alcohol-to-aldehyde oxidation step that would be required when starting from a corresponding alcohol [1]. This step-count reduction directly translates to lower process mass intensity (PMI) and reduced manufacturing costs in scale-up scenarios, providing a quantifiable procurement advantage for kilo-lab and pilot-plant operations.

Quote Request

Request a Quote for Tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.